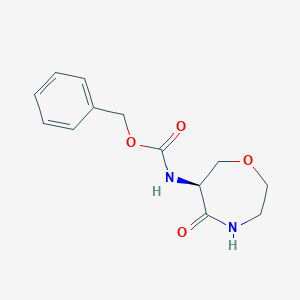

ベンジル (S)-(5-オキソ-1,4-オキサゼパン-6-イル)カルバメート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl carbamate is an organic compound with the formula C6H5CH2OC(O)NH2 . It can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water . It is used as a protected form of ammonia in the synthesis of primary amines .

Synthesis Analysis

Benzyl carbamate is produced from benzyl chloroformate with ammonia . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids . Carbamate synthesis can be achieved by amination (carboxylation) or rearrangement . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates .Molecular Structure Analysis

The molecular formula of Benzyl carbamate is C8H9NO2 . Its average mass is 151.163 Da and its mono-isotopic mass is 151.063324 Da . The structure of Benzyl carbamate can be viewed using Java or Javascript .Chemical Reactions Analysis

Benzyl carbamate is used in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids . Carbamate synthesis can be achieved by amination (carboxylation) or rearrangement . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates .Physical And Chemical Properties Analysis

Benzyl carbamate is a white solid that is soluble in organic solvents and moderately soluble in water . It has a molecular formula of C8H9NO2 and an average mass of 151.163 Da .科学的研究の応用

創薬化学と医薬品化学

ベンジル (S)-(5-オキソ-1,4-オキサゼパン-6-イル)カルバメートの重要な構造モチーフであるカルバメート基は、現代の創薬と医薬品化学において重要な役割を果たしています . 有機カルバメートは、多くの承認された治療薬の構造要素です . それらは、カルバメート部分を通じて薬物と標的の相互作用を特異的に行うように設計されています .

ペプチド結合の代替

カルバメートは、医薬品化学においてペプチド結合の代替として広く使用されています . これは主に、その化学的安定性と細胞膜を透過する能力によるものです .

生物学的性質の調節

カルバメートのもう1つのユニークな特徴は、標的酵素または受容体との間および分子内の相互作用を調節する能力です . カルバメート官能基は、窒素の非共有結合電子のカルボキシル部分への非局在化のために、ある程度の立体配座制限を課します .

プロドラッグ設計

カルバメートは、初回通過および全身加水分解安定性を達成する手段として、プロドラッグの設計に使用するために操作されてきました .

農薬

カルバメート誘導体は、殺虫剤、殺菌剤、除草剤などの農薬に広く含まれています .

化学および塗料工業

それらは、化学および塗料工業において、出発原料、中間体、および溶媒として主要な役割を果たしています .

アミンおよびアミノ酸の保護基

有機カルバメートは、有機合成およびペプチド化学におけるアミンおよびアミノ酸の最適保護基として非常に重要な役割を果たします .

ケージ化ニトラミンの合成

置換された2,4,6,8,10,12-ヘキサアザイソワートジタンの直接縮合による合成は困難です . 出発アンモニア誘導体の選択は非常に限られています . これらの化合物の代替合成経路を開発する重要なステップは、それらの形成過程を詳細に調べることです .

Safety and Hazards

Benzyl carbamate may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

作用機序

Target of Action

Benzyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate is a type of carbamate compound . Carbamates are known to be useful protecting groups for amines, especially in the synthesis of peptides . Therefore, the primary targets of Benzyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate are likely to be amine groups in biochemical systems.

Mode of Action

The mode of action of Benzyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate involves its interaction with its targets, the amine groups. As a carbamate, it can be installed and removed under relatively mild conditions . This allows it to protect the amine groups during the synthesis process, preventing unwanted reactions.

Biochemical Pathways

Benzyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate affects the biochemical pathways involved in peptide synthesis . By protecting the amine groups, it ensures the correct formation of peptide bonds, which are crucial for the structure and function of proteins. The downstream effects include the successful synthesis of peptides and proteins with the correct structure.

Pharmacokinetics

As a carbamate, it is known to be soluble in organic solvents and moderately soluble in water . This could impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the action of Benzyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate is the successful synthesis of peptides and proteins with the correct structure . By protecting the amine groups, it prevents unwanted reactions and ensures the correct formation of peptide bonds.

Action Environment

The action of Benzyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate can be influenced by environmental factors. For instance, its solubility in organic solvents and water suggests that the solvent used in the synthesis process could impact its efficacy. Additionally, its stability could be affected by factors such as temperature and pH.

生化学分析

Biochemical Properties

Benzyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate, like other carbamates, plays a significant role in biochemical reactions. It is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the carbamate group is removable with Lewis acids . This property allows it to interact with various enzymes, proteins, and other biomolecules in a reversible manner, providing a level of control and regulation in biochemical reactions .

Cellular Effects

They may initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity .

Molecular Mechanism

Carbamates are known to inhibit acetylcholinesterase, an enzyme crucial for nerve function, leading to an accumulation of acetylcholine and overstimulation of muscarinic and nicotinic receptors

Temporal Effects in Laboratory Settings

Carbamates are generally stable and can be removed under relatively mild conditions . Over time, they may degrade or be metabolized, potentially influencing their long-term effects on cellular function.

Dosage Effects in Animal Models

Carbamates have been shown to have toxic effects in animals at high doses . These effects can vary depending on the specific carbamate and the animal model used.

Metabolic Pathways

Carbamates are typically metabolized through hydrolysis, and the resulting products can interact with various enzymes and cofactors .

Transport and Distribution

Carbamates are generally soluble in organic solvents and moderately soluble in water , which may influence their distribution within cells and tissues.

Subcellular Localization

Carbamates are typically cytosolic compounds , suggesting that Benzyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate may also be localized in the cytosol.

特性

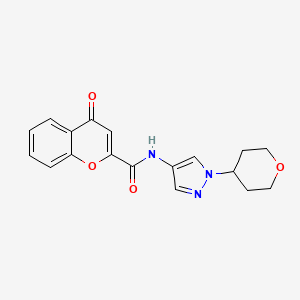

IUPAC Name |

benzyl N-[(6S)-5-oxo-1,4-oxazepan-6-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-12-11(9-18-7-6-14-12)15-13(17)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,16)(H,15,17)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDUBUSVCKYGOV-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C(=O)N1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H](C(=O)N1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2393240.png)

![8-(4-Fluorophenyl)-1,3-dimethyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2393241.png)

![1-(3-Chlorophenyl)-3-[4-[3-[(3-chlorophenyl)carbamoylamino]phenyl]-1,3-thiazol-2-yl]urea](/img/structure/B2393246.png)

![N-(3,5-dimethoxyphenyl)-2-[[7-(3-fluorophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B2393249.png)

![8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2393253.png)